molecular formula C17H14N4O4 B2940441 4-(1H-imidazol-1-yl)-N-(2-methoxyphenyl)-3-nitrobenzenecarboxamide CAS No. 400079-11-0

4-(1H-imidazol-1-yl)-N-(2-methoxyphenyl)-3-nitrobenzenecarboxamide

Cat. No. B2940441
CAS RN: 400079-11-0
M. Wt: 338.323
InChI Key: AKAZCVFALSCQNF-UHFFFAOYSA-N
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Description

4-(1H-imidazol-1-yl)-N-(2-methoxyphenyl)-3-nitrobenzenecarboxamide, also known as IMB-1, is a chemical compound that has received significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of imidazole-based compounds and has been found to exhibit promising results in various studies conducted on animals and in vitro.

Scientific Research Applications

Synthetic Methodologies and Chemical Characterization

  • A series of substituted imidazolinones, including structures related to 4-(1H-imidazol-1-yl)-N-(2-methoxyphenyl)-3-nitrobenzenecarboxamide, were prepared, showcasing base-catalyzed cyclizations and characterized by NMR spectra, highlighting the methodological advancements in synthesizing such compounds (Sedlák et al., 1996).
  • The microwave-assisted synthesis on ionic liquid support offers a novel approach to creating highly substituted benzimidazole derivatives, indicating a potential pathway for synthesizing complex imidazole-containing structures efficiently (Chanda et al., 2012).

Biological Activities

  • Imidazole derivatives have been explored for their anticonvulsant activities, where compounds with substitutions similar to the query compound showed significant efficacy against seizures induced by maximal electroshock (Aktürk et al., 2002).
  • The antimicrobial activities of new imidazole derivatives, including structures related to the query chemical, were assessed, revealing some compounds exhibited appreciable activity against various bacterial and fungal strains, highlighting the antimicrobial potential of such compounds (Chandrakantha et al., 2014).

Corrosion Inhibition

  • Imidazole derivatives have been investigated for their corrosion inhibition efficacy on mild steel in acidic solutions. Derivatives with methoxyphenyl groups demonstrated high corrosion inhibition efficiency, suggesting potential industrial applications in protecting metals from corrosion (Prashanth et al., 2021).

properties

IUPAC Name

4-imidazol-1-yl-N-(2-methoxyphenyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4/c1-25-16-5-3-2-4-13(16)19-17(22)12-6-7-14(15(10-12)21(23)24)20-9-8-18-11-20/h2-11H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAZCVFALSCQNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)N3C=CN=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666376
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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